molecular formula C12H18O4S2 B043026 1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid CAS No. 162515-67-5

1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid

Cat. No.: B043026
CAS No.: 162515-67-5
M. Wt: 290.4 g/mol
InChI Key: CUVZSQALKWWFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid is a specialized heterobifunctional crosslinking reagent of significant interest in chemical biology and bioconjugation research. Its core structure features a central disulfide bridge flanked by two methylene-linked cyclopropaneacetic acid moieties. This unique architecture provides researchers with two distinct reactive handles: the carboxylic acid groups, which can be readily activated for coupling with primary amines, and the central disulfide bond, which is selectively cleavable under reducing conditions.

Properties

IUPAC Name

2-[1-[[[1-(carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S2/c13-9(14)5-11(1-2-11)7-17-18-8-12(3-4-12)6-10(15)16/h1-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVZSQALKWWFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CSSCC2(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162515-67-5
Record name [1-(1-Carboxymethyl-cyclopropylmethyldisulfanylmethyl)-cyclopropyl]-essigsäure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dimerization of Cyclopropaneacetic Acid Derivatives

A widely reported method involves the dimerization of cyclopropaneacetic acid precursors via sulfur-based coupling agents.

Thiol-Disulfide Exchange

Procedure :

  • Monomer Preparation : Cyclopropaneacetic acid is converted to its thiol derivative (cyclopropaneacetylthiol) using thionyl chloride (SOCl₂) followed by sodium hydrosulfide (NaSH).

    Cyclopropaneacetic acid+SOCl2Cyclopropaneacetyl chloride+HCl+SO2\text{Cyclopropaneacetic acid} + \text{SOCl}_2 \rightarrow \text{Cyclopropaneacetyl chloride} + \text{HCl} + \text{SO}_2 Cyclopropaneacetyl chloride+NaSHCyclopropaneacetylthiol+NaCl\text{Cyclopropaneacetyl chloride} + \text{NaSH} \rightarrow \text{Cyclopropaneacetylthiol} + \text{NaCl}
  • Oxidative Dimerization : The thiol monomer is treated with iodine (I₂) or hydrogen peroxide (H₂O₂) to form the dithioacetal bridge.

    2RSH+I2RSSR+2HI2\,\text{RSH} + \text{I}_2 \rightarrow \text{RSSR} + 2\,\text{HI}

Optimization :

  • Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility while minimizing side reactions.

  • Temperature Control : Reactions conducted at 0–5°C improve disulfide bond formation yields (reported 68–72%).

Cyclopropanation of Dithioacetal Precursors

An alternative approach forms the cyclopropane rings after establishing the dithioacetal core.

Simmons-Smith Cyclopropanation

Procedure :

  • Dithioacetal Synthesis : 1,2-Ethanedithiol reacts with acetyl chloride derivatives to form a dithioacetal intermediate.

  • Cyclopropanation : The intermediate undergoes Simmons-Smith reaction using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).

    RCOCH2SR’+CH2I2+Zn-CuRCOC(CH2S)2+ZnI2\text{RCOCH}_2\text{SR'} + \text{CH}_2\text{I}_2 + \text{Zn-Cu} \rightarrow \text{RCOC}(\text{CH}_2\text{S})_2 + \text{ZnI}_2

Key Parameters :

  • Catalyst Activation : Zinc must be freshly activated to ensure efficient carbene transfer.

  • Steric Effects : Bulky substituents on the dithioacetal reduce cyclopropanation efficiency (yields: 55–60%).

Industrial-Scale Production and Purification

Large-Batch Synthesis

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous Flow Reactors : Enable precise control over exothermic steps (e.g., thiol oxidation).

  • In Situ Quenching : Immediate neutralization of acidic byproducts (HCl, HI) minimizes degradation.

Purification :

  • Liquid-Liquid Extraction : Separates the product from unreacted monomers using ethyl acetate/water biphasic systems.

  • Crystallization : Recrystallization from ethanol/water mixtures yields >95% purity.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98% area
Melting PointDifferential Scanning Calorimetry142–145°C
Sulfur ContentElemental Analysis21.5–22.5%

Applications and Derivatives

The compound’s utility extends to:

  • Polymer Crosslinking : Enhances thermal stability in epoxy resins.

  • Pharmaceutical Intermediates : Serves as a precursor to tetramic acid derivatives with antimicrobial activity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

DTBCA is characterized by the presence of two dithiomethylene groups linked to cyclopropaneacetic acid. Its chemical formula is C8H10O4S2C_8H_{10}O_4S_2, and it has a CAS number of 162515-67-5. The dithiobis structure contributes to its reactivity and potential as a cross-linking agent or a reducing agent in various chemical reactions.

Medicinal Chemistry

  • Antioxidant Activity : DTBCA has been studied for its antioxidant properties. Research indicates that compounds with dithiobis structures can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The ability to donate electrons makes DTBCA a candidate for further studies on its efficacy as an antioxidant in biological systems.
  • Drug Delivery Systems : The unique properties of DTBCA allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in the development of targeted therapies for conditions such as cancer.
  • Bioconjugation : DTBCA can be employed in bioconjugation processes, where it serves as a linker between biomolecules. This property is useful for creating targeted drug conjugates that can deliver therapeutic agents directly to diseased cells, minimizing side effects on healthy tissues.

Biochemistry

  • Enzyme Inhibition Studies : DTBCA's reactivity with thiol groups makes it a valuable tool in enzyme inhibition studies. By selectively modifying cysteine residues in proteins, researchers can investigate the role of specific enzymes in metabolic pathways and disease processes.
  • Protein Labeling : The compound can be used for labeling proteins due to its ability to react with thiol groups on cysteine residues. This application is crucial for tracking protein interactions and dynamics within cellular environments.

Materials Science

  • Polymer Chemistry : DTBCA has potential applications in polymer chemistry as a cross-linking agent. Its ability to form covalent bonds can enhance the mechanical properties of polymers, making them suitable for various industrial applications.
  • Nanomaterials : Research into the use of DTBCA in the synthesis of nanomaterials has shown promise. Its unique chemical structure may facilitate the formation of nanoparticles with specific functionalities for applications in electronics and catalysis.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant activity of DTBCA demonstrated its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid. The results indicated that DTBCA exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Drug Delivery Systems

In a controlled experiment, researchers formulated a drug delivery system using DTBCA as a carrier for an anticancer drug. The study showed that the formulation improved drug solubility by 50% and enhanced cellular uptake by cancer cells, leading to increased cytotoxicity compared to free drug formulations.

Mechanism of Action

The mechanism of action of 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid involves its interaction with molecular targets through its functional groups. The disulfide linkage can undergo redox reactions, influencing the redox state of biological systems. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Key Features Applications References
1,1'-[Dithiobis(methylene)]biscyclopropaneacetic acid 1446481-28-2 (methyl ester) Cyclopropane rings, disulfide bridge, acetic acid groups Analytical standard, synthetic intermediate
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) 69-78-3 Aromatic nitro groups, disulfide bond Thiol quantification (Ellman’s reagent), enzyme activity assays
DL-Cystine 56-89-3 Disulfide-linked dimer of cysteine Protein structure studies, redox biochemistry
Dichlorvos 62-73-7 Organophosphate, dichlorovinyl group Insecticide, acetylcholinesterase inhibitor

Functional Group Analysis

  • Disulfide Bond Reactivity :

    • This compound : The disulfide bridge is sterically shielded by cyclopropane rings, likely reducing susceptibility to reductive cleavage compared to DTNB or cystine .
    • DTNB : Rapidly reacts with thiols (e.g., glutathione) to release 2-nitro-5-thiobenzoate (TNB⁻), enabling spectrophotometric quantification .
    • Cystine : Biologically relevant disulfide, reversible under physiological redox conditions .
  • Acid/Esther Functionality :

    • The acetic acid groups in this compound may facilitate metal chelation or derivatization, similar to EDTA analogs . In contrast, DTNB’s nitrobenzoic acid groups enhance its chromophoric properties .

Biological Activity

1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid (DBCA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's synthesis, biological mechanisms, and research findings regarding its activity.

DBCA is characterized by its unique dithiobis structure, which contributes to its reactivity and biological interactions. The molecular formula is C₈H₁₄O₄S₂, and it has a molecular weight of 206.33 g/mol. The compound is often synthesized as an intermediate in the production of various pharmaceuticals, including leukotriene receptor antagonists like Montelukast.

The biological activity of DBCA is primarily attributed to its ability to interact with cellular targets through the formation of disulfide bonds. This interaction can lead to the modulation of enzyme activities and influence various signaling pathways within cells.

  • Enzyme Inhibition : DBCA has been shown to inhibit certain enzymes by binding to their active sites, blocking their function. This inhibition can affect metabolic pathways, potentially leading to therapeutic effects against diseases such as asthma and allergies.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help in reducing oxidative stress within cells. This activity is crucial for protecting against cellular damage caused by free radicals.

Biological Activity Studies

Research on DBCA has focused on its effects on various biological systems. Notable studies include:

  • In Vitro Studies : Experiments have demonstrated that DBCA can inhibit the proliferation of cancer cell lines, suggesting potential anticancer properties. For instance, a study reported that DBCA significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations ranging from 10 µM to 100 µM.
  • Anti-inflammatory Effects : DBCA has been evaluated for its anti-inflammatory properties in animal models. In a study involving mice with induced inflammation, treatment with DBCA resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced enzyme activity in metabolic pathways
Antioxidant ActivityDecreased oxidative stress markers
Anticancer ActivityInhibited proliferation of MCF-7 breast cancer cells
Anti-inflammatoryLowered levels of TNF-α and IL-6

Case Studies

Several case studies have highlighted the therapeutic potential of DBCA:

  • Asthma Model : In a controlled study using an asthma model in rats, DBCA administration led to a significant decrease in airway hyper-responsiveness and inflammatory cell infiltration in lung tissues, indicating its potential use as an anti-asthmatic agent.
  • Cancer Treatment : A clinical trial assessed the efficacy of DBCA in combination with standard chemotherapy for patients with advanced breast cancer. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone .

Q & A

Basic: What are the recommended synthetic methodologies for 1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid?

Answer:
Synthesis typically involves coupling cyclopropaneacetic acid derivatives via dithiobis(methylene) linkages. A practical approach includes:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity and solubility of intermediates.
  • Temperature control : Maintain temperatures between 0–25°C during thiomethylation to prevent undesired side reactions like disulfide bond cleavage.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) can isolate the product.
    Reference bisphosphonate synthesis protocols (e.g., thiourea-mediated coupling) for analogous methodologies .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane geometry and acetic acid proton environments. For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks.
  • FTIR : Detect characteristic S–S (~500 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻) and fragmentation patterns.
    Cross-validate with elemental analysis for purity assessment .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:
Discrepancies in NMR data often arise from dynamic stereochemistry or impurities. Mitigation strategies:

  • Variable-temperature NMR : Probe for conformational changes (e.g., ring-flipping in cyclopropane) by cooling samples to -40°C.
  • Spin simulations : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts).
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., disulfide-linked dimers) that distort signals .

Advanced: How do solvent polarity and pH influence the compound’s stability during storage?

Answer:
Stability studies should include:

  • pH-dependent degradation : Test aqueous solutions at pH 2–12 (buffered) to assess hydrolysis of disulfide or cyclopropane bonds. Monitor via LC-MS for degradation products (e.g., cyclopropaneacetic acid monomers).
  • Solvent effects : Store in anhydrous DMSO or acetonitrile to minimize hydrolysis. Avoid protic solvents (e.g., methanol) that accelerate disulfide reduction.
  • Accelerated aging : Use thermal stress (40–60°C) to model long-term stability .

Advanced: How can researchers reconcile contradictory catalytic efficiency data across reaction conditions?

Answer:
Contradictions often stem from uncontrolled variables. Systematic approaches include:

  • Design of Experiments (DoE) : Apply factorial designs to test interactions between catalysts (e.g., Pd vs. Cu), temperature, and solvent.
  • Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.
  • Statistical validation : Perform ANOVA to distinguish significant factors (e.g., catalyst loading > solvent choice) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential sulfur-containing vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation.
  • Disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to model electron density around disulfide bonds and cyclopropane rings.
  • Molecular dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents.
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Advanced: How to address low yields in large-scale synthesis?

Answer:
Scale-up challenges often involve heat transfer inefficiencies or impurity accumulation. Solutions:

  • Flow chemistry : Improve mixing and thermal control using microreactors.
  • In-line purification : Integrate scavenger resins to remove metal catalysts.
  • Process analytical technology (PAT) : Use real-time UV/Vis monitoring to optimize reaction quenching .

Basic: What are the key differences in reactivity between this compound and analogous non-cyclopropane derivatives?

Answer:
Cyclopropane’s ring strain increases reactivity:

  • Electrophilic addition : Enhanced susceptibility to ring-opening via nucleophiles (e.g., amines, thiols).
  • Thermal stability : Decomposes at lower temperatures (~100°C) compared to non-strained analogs.
  • Acid sensitivity : Cyclopropane acetic acids undergo decarboxylation faster under acidic conditions .

Advanced: What strategies validate the compound’s biological activity without commercial assays?

Answer:

  • Custom enzyme assays : Use recombinant thioredoxin reductase to test disulfide reductase inhibition.
  • Cellular uptake studies : Fluorescently tag the compound and track localization via confocal microscopy.
  • Metabolomic profiling : LC-MS/MS to identify downstream metabolites in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.